![molecular formula C11H13NS2 B14394460 3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine CAS No. 89863-85-4](/img/structure/B14394460.png)
3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine is an organic compound that features a pyridine ring substituted with a dithiane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine typically involves the reaction of pyridine derivatives with 1,3-dithiane. One common method is the condensation of 2-acetylpyridine with 1,3-dithiane in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Applications De Recherche Scientifique
3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine involves its interaction with molecular targets through its dithiane and pyridine moieties. The dithiane group can act as a nucleophile, participating in various chemical reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: A simpler analog that lacks the pyridine ring but shares the dithiane moiety.
2-(1,3-Dithian-2-ylidene)acetaldehyde: Another related compound with a similar dithiane structure.
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: A compound used in thioacetalization reactions.
Uniqueness
The presence of the pyridine ring enhances its ability to participate in aromatic substitution reactions and interact with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
89863-85-4 |
|---|---|
Formule moléculaire |
C11H13NS2 |
Poids moléculaire |
223.4 g/mol |
Nom IUPAC |
3-[1-(1,3-dithian-2-ylidene)ethyl]pyridine |
InChI |
InChI=1S/C11H13NS2/c1-9(10-4-2-5-12-8-10)11-13-6-3-7-14-11/h2,4-5,8H,3,6-7H2,1H3 |
Clé InChI |
AVVRTWXTPOOWGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1SCCCS1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


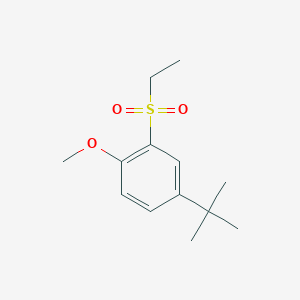
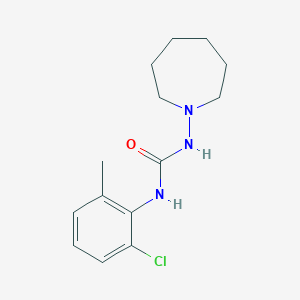

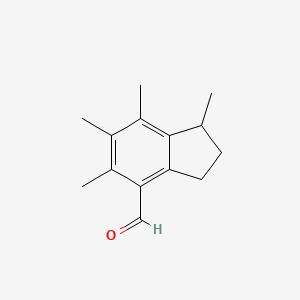

![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
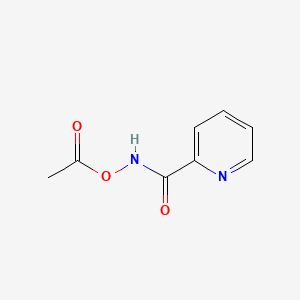
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)
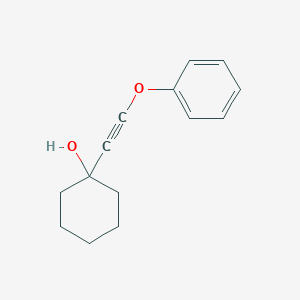
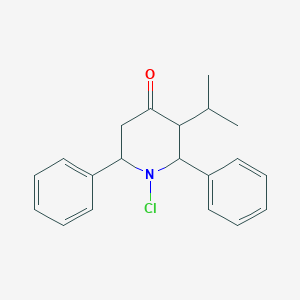
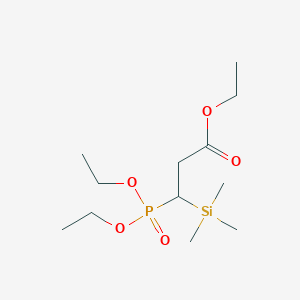

![1-[4-Chloro-3-({4-[(E)-(3,4-diethoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}amino)phenyl]-3-(octadec-1-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B14394470.png)

